2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate
Description
2-Methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is a synthetic carbamate derivative featuring a pyrazole core substituted with chloro and methyl groups at positions 5, 1, and 2. The 2-methoxybenzyl group is attached via a carbamate linkage, contributing to its unique physicochemical and biological properties.
The 2-methoxybenzyl group may influence metabolic stability and binding affinity, as seen in related compounds like NBOMe derivatives, where this moiety contributes to distinct fragmentation patterns in mass spectrometry (e.g., m/z 121.0648 for C8H9O+ and m/z 91.0542 for C7H7+) .
Properties
IUPAC Name |
(2-methoxyphenyl)methyl N-(5-chloro-1,3-dimethylpyrazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-9-12(13(15)18(2)17-9)16-14(19)21-8-10-6-4-5-7-11(10)20-3/h4-7H,8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCNHIWNASVYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1NC(=O)OCC2=CC=CC=C2OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide under controlled conditions.
Carbamate Formation: The final step involves the reaction of the chlorinated and methylated pyrazole with 2-methoxybenzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbamate or pyrazole ring.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p in share the 5-chloro-1,3-dimethylpyrazole core but replace the carbamate group with carboxamide linkages. Key differences include:
| Compound ID | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 3a | Phenyl, Phenyl | 68 | 133–135 | C21H15ClN6O | 402.83 |
| 3b | 4-Chlorophenyl, Phenyl | 68 | 171–172 | C21H14Cl2N6O | 437.27 |
| 3c | p-Tolyl, Phenyl | 62 | 123–125 | C22H17ClN6O | 416.86 |
| 3d | 4-Fluorophenyl, Phenyl | 71 | 181–183 | C21H14ClFN6O | 420.82 |
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in 3b ) increase melting points compared to electron-donating groups (e.g., p-tolyl in 3c ) due to enhanced intermolecular interactions.
- Yield Variability : Substituents influence reaction efficiency; fluorophenyl derivatives (3d ) achieve higher yields (71%) than p-tolyl analogs (3c , 62%), likely due to improved solubility or reduced steric hindrance .
Thiazolylmethylcarbamate Analogs ()
Thiazolylmethylcarbamates (e.g., compounds l , m , w , x ) replace the pyrazole core with a thiazole ring. Structural differences include:
- Complexity : Compounds like m and x feature hydroperoxypropan-2-yl groups, which may enhance oxidative stability or confer unique pharmacological effects.
No quantitative data (e.g., yields, bioactivity) are provided, but the structural divergence highlights the importance of heterocycle selection in drug design .
Acrylamide Derivatives ()
N1-(2,4-Difluorophenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylamide shares the 5-chloro-1,3-dimethylpyrazole moiety but replaces the carbamate with an acrylamide group. Key distinctions:
- Functional Group : The acrylamide linkage may improve thermal stability and mechanical strength in material science applications compared to carbamates.
Fragmentation Patterns ()
The 2-methoxybenzyl group in the target compound generates characteristic MS fragments (m/z 121.0648 and 91.0542). In contrast, fluorobenzyl derivatives (e.g., 25B-NBF) produce m/z 109.0448 (C7H6F+), enabling differentiation in analytical workflows .
Biological Activity
2-Methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate, with the CAS number 956262-44-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.
- Molecular Formula : C14H16ClN3O3
- Molecular Weight : 309.75 g/mol
- CAS Number : 956262-44-5
| Property | Value |
|---|---|
| Molecular Formula | C14H16ClN3O3 |
| Molecular Weight | 309.75 g/mol |
| CAS Number | 956262-44-5 |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-methoxybenzylamine with 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid derivatives. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing a pyrazole moiety exhibit significant antiproliferative effects against various cancer cell lines.
- Cytotoxicity : In vitro studies show that 2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate exhibits cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The IC50 values for these cell lines range from 2.43 to 14.65 μM, indicating a promising therapeutic index compared to non-cancerous cells .
- Mechanism of Action : The mechanism involves microtubule destabilization, which leads to apoptosis in cancer cells. The compound has been shown to enhance caspase activity, indicating its role in promoting programmed cell death .
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives have been investigated for various biological activities:
- Antimicrobial Activity : Some studies suggest potential antibacterial and antifungal properties, although specific data on this compound remain limited.
- Cholinesterase Inhibition : Compounds similar in structure have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting possible applications in neurodegenerative disorders like Alzheimer's disease .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Inhibition Studies : A study reported that pyrazole derivatives exhibited significant inhibition against AChE and BChE with IC50 values ranging from 0.64 μM to 0.75 μM, highlighting their potential in treating Alzheimer's disease .
- Pyrazole Anticancer Agents : A series of pyrazole-containing compounds were evaluated for their anticancer properties, revealing that modifications in their structure could enhance selectivity and potency against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
